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CAS No.: 763932-69-0

Cat. No.: B1473547
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The functionality and application of N-Boc-1-(4-hydroxyphenyl)ethylamine are direct
consequences of its distinct molecular structure. A thorough understanding of its components is
critical for its effective use in synthesis.

Core Structure and Nomenclature

The molecule is systematically named tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate. It is
built upon the scaffold of 1-(4-hydroxyphenyl)ethylamine, a derivative of the biogenic amine
tyramine.[1] The addition of the Boc group transforms the primary amine into a carbamate,
significantly altering its chemical properties.

¢ |[UPAC Name: tert-butyl (1-(4-hydroxyphenyl)ethyl)carbamate
e Parent Compound: 4-(1-Aminoethyl)phenol[2]
e Molecular Formula: C13H19NO3[3][4][5]

¢ Molecular Weight: 237.29 g/mol [3][4][5]
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The Stereocenter: A Nexus of Chirality

The most defining structural characteristic is the presence of a stereocenter at the first carbon
(C1) of the ethylamine side chain. This carbon is bonded to four different substituents: the 4-
hydroxyphenyl ring, a hydrogen atom, a methyl group, and the N-Boc protected amino group.

This tetrahedral arrangement results in the existence of two non-superimposable mirror
Images, or enantiomers:

e (R)-N-Boc-1-(4-hydroxyphenyl)ethylamine
e (S)-N-Boc-1-(4-hydroxyphenyl)ethylamine

In drug development, the stereochemistry of a molecule is not a trivial detail. Enantiomers can
interact differently with chiral biological targets such as enzymes and receptors, leading to
significant variations in efficacy, metabolism, and toxicity.[6] Therefore, the ability to synthesize
and utilize a single, pure enantiomer of this building block is often a critical requirement for
producing stereochemically pure active pharmaceutical ingredients (APIs).[6][7][8] A mixture
containing equal proportions of both enantiomers is known as a racemic mixture.[6]

The N-Boc Protecting Group: A Tool for Synthetic
Control

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in
organic synthesis for several compelling reasons.[9][10] Its presence on the 1-(4-
hydroxyphenyl)ethylamine core imparts several crucial properties:

» Reactivity Masking: It temporarily deactivates the amine's nucleophilicity and basicity,
preventing it from participating in unwanted side reactions.[11]

» Directing Further Reactions: With the amine protected, synthetic transformations can be
selectively directed to other parts of the molecule, primarily the nucleophilic phenolic
hydroxyl group.

» Enhanced Solubility: The bulky, lipophilic tert-butyl group generally increases the molecule's
solubility in common organic solvents used during synthesis and purification.[3]
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» Acid Lability: The Boc group is stable under basic and many nucleophilic conditions but can
be cleanly and efficiently removed under acidic conditions, regenerating the free amine when
desired.[9][12]

Physicochemical Data Summary

The following table summarizes key physicochemical properties. Note that while some data is
specific to the 1-ethylamine isomer, other values are derived from its close structural isomer, N-
Boc-tyramine (N-Boc-2-(4-hydroxyphenyl)ethylamine), and serve as reliable estimates.

Property Value Source
Molecular Formula C13H19NO3 [31141[5]
Molecular Weight 237.29 g/mol [31141[5]

Off-white to pale beige
Appearance _ [31[5]
solid/powder

71-75 °C (for N-Boc-tyramine

Melting Point ) [415]
isomer)
Boiling Point 395.7 £ 25.0 °C (Predicted) [5]
B Slightly soluble in Chloroform,
Solubility [5]
Methanol

10.01 + 0.15 (Phenolic OH,
pKa . [5]
Predicted)

Synthesis and Chemical Reactivity

The utility of N-Boc-1-(4-hydroxyphenyl)ethylamine as a synthetic intermediate is rooted in its
straightforward preparation and predictable reactivity, particularly the orthogonal nature of its
protecting group chemistry.

N-Boc Protection Workflow

The most common and efficient method for protecting the primary amine of 1-(4-
hydroxyphenyl)ethylamine involves its reaction with di-tert-butyl dicarbonate (Bocz0) in the
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presence of a suitable base.

1-(4-hydroxyphenyl)ethylamine Di-tert-butyl dicarbonate
(or its hydrochloride salt) (Boc Anhydride)
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Caption: General workflow for N-Boc protection.

Causality: This protocol utilizes a biphasic system (dioxane/water) to ensure all reactants are
sufficiently solubilized. Sodium hydroxide acts as a base to deprotonate the amine
hydrochloride salt (if used) and neutralize the acid byproduct, driving the reaction to
completion.

Dissolution: Dissolve 1-(4-hydroxyphenyl)ethylamine hydrochloride (1.0 equiv.) in a mixture
of dioxane and water (e.g., 2:1 v/v).[5]

» Basification: Add an aqueous solution of sodium hydroxide (2.0 equiv.) to the stirred mixture.

o Reagent Addition: Add di-tert-butyl dicarbonate (Boc20) (1.0-1.1 equiv.) to the reaction
mixture.[5]

o Reaction: Stir the mixture vigorously at room temperature overnight. The reaction progress
can be monitored by Thin Layer Chromatography (TLC).

o Work-up: Upon completion, acidify the mixture with a dilute acid (e.g., 1M HCI) to a neutral
pH and extract with an organic solvent such as ethyl acetate (3x).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate (NazS0Oa), filter,
and concentrate under reduced pressure. The crude product can be purified by flash column
chromatography on silica gel to yield the pure N-Boc protected product.[5]

N-Boc Deprotection: Regenerating the Amine

The removal of the Boc group is a cornerstone of its utility, typically achieved under strong
acidic conditions. The mechanism relies on the protonation of the carbamate carbonyl, followed
by the elimination of carbon dioxide and the highly stable tert-butyl cation, which is then
guenched to form isobutylene.
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Caption: General workflow for N-Boc deprotection.

Causality: Trifluoroacetic acid (TFA) is a strong, volatile acid that effectively cleaves the Boc
group at room temperature. Dichloromethane (DCM) is used as an inert solvent. The reaction is
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typically performed anhydrously to prevent side reactions.

Dissolution: Dissolve N-Boc-1-(4-hydroxyphenyl)ethylamine (1.0 equiv.) in anhydrous
dichloromethane (DCM).

Acid Addition: Cool the solution to 0 °C using an ice bath and add trifluoroacetic acid (TFA)
(e.g., 5-10 equivalents or as a 20-50% solution in DCM) dropwise.[12][13]

Reaction: Remove the ice bath and stir the reaction at room temperature for 1-4 hours,
monitoring by TLC until the starting material is consumed.

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess
TFA and DCM. The resulting product is the amine as its trifluoroacetate salt.

Neutralization (Optional): To obtain the free amine, dissolve the residue in water, basify with
a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is >9, and extract
with an organic solvent. Dry and concentrate the organic layers to yield the deprotected
amine.

Alternative, milder deprotection methods using reagents like oxalyl chloride or deep eutectic

solvents have also been developed to accommodate acid-sensitive substrates.[14][15]

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of modern

spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen

framework of the molecule.

Weigh 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCIs or
DMSO-ds) inside an NMR tube.
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e Add a small amount of tetramethylsilane (TMS) as an internal standard (d 0.00 ppm), if not

already present in the solvent.

» Cap the tube and invert several times to ensure a homogeneous solution before placing it in

the spectrometer.[16]

Predicted Predicted
'H NMR Chemical Lo . 13C NMR Chemical
. . Multiplicity Integration . .
Assignment  Shift (6, Assignment  Shift (6,
ppm) ppm)
-C(CHs)s ) -C(CHs)s
~1.45 Singlet (s) 9H ~28.5
(Boc) (Boc)
-CH(CHs) -CH(CHs)
~1.35 Doublet (d) 3H ~22.0
(Methyl) (Methyl)
-CH(NHBoc) ] -CH(NHBoc)
] ~4.70 Multiplet (m) 1H ] ~55.0
(Methine) (Methine)
-C(CHs)s
-NH Broad
~5.00 1H (Boc ~79.5
(Carbamate) Doublet (br d)
Quaternary)
Ar-H (ortho to Ar-C (ortho to
~6.75 Doublet (d) 2H ~115.5
OH) OH)
Ar-H (meta to Ar-C (meta to
~7.15 Doublet (d) 2H ~128.0
OH) OH)
~8.0-9.0 ) Ar-C (ipso,
-OH Broad Singlet
] (solvent 1H attached to ~132.0
(Phenolic) (br s)
dependent) Cl)
Ar-C (para,
attached to ~155.0
OH)
C=0
~155.5
(Carbamate)
© 2026 BenchChem. All rights reserved. 8/15 Tech Support


https://www.benchchem.com/pdf/Spectroscopic_data_interpretation_of_4_Hydroxydiphenylamine_NMR_IR_UV_Vis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1473547?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Interpretation: The *H NMR spectrum is characterized by a large singlet at ~1.45 ppm for the
nine equivalent protons of the Boc group. The chiral center creates a distinct doublet for the
methyl protons and a multiplet for the methine proton. The aromatic protons appear as two
distinct doublets, typical of a 1,4-disubstituted benzene ring.[5][16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on
their vibrational frequencies.

. Characteristic Absorption )
Functional Group ( 1 Intensity
cm-

O-H Stretch (Phenolic, H-

3200-3600 Strong, Broad
bonded)
N-H Stretch (Carbamate) ~3350 Medium
C-H Stretch (sp3 Aliphatic) 2850-3000 Medium-Strong
C=0 Stretch (Carbamate) ~1680-1700 Strong
C-O Stretch

1000-1300 Strong
(Carbamate/Phenol)

Interpretation: A strong, sharp peak around 1690 cm~1 is a definitive indicator of the carbamate
carbonyl group. A broad absorption above 3200 cm~* confirms the presence of the phenolic
hydroxy! group.[5][17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

e Molecular lon (M+): A peak corresponding to the molecular weight (m/z = 237.29) should be
observable, though it may be of low intensity.

o Key Fragmentation: The most characteristic fragmentation is the loss of the tert-butyl group
(IM-57]*) or the loss of isobutylene ([M-56]*). Another common fragmentation is the
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cleavage of the entire Boc group to give the ion of the parent amine.[5]

Applications in Research and Drug Development

N-Boc-1-(4-hydroxyphenyl)ethylamine is not an end product but a crucial intermediate. Its value
lies in its ability to introduce a specific chiral fragment into a larger molecule.

o Chiral Pool Synthesis: It serves as a readily available source of a specific stereocenter,
which can be incorporated into complex targets without the need for de novo asymmetric
synthesis.

o Structure-Activity Relationship (SAR) Studies: In drug discovery, synthesizing both the (R)
and (S) analogues of a final compound using the respective enantiomers of this building
block allows researchers to probe the stereochemical requirements of the biological target.

o Scaffold for Libraries: The phenolic hydroxyl group serves as an attachment point for further
diversification. By reacting it with various electrophiles, large libraries of related compounds
can be generated for high-throughput screening. Its utility mirrors that of its isomer, N-Boc-
tyramine, in the synthesis of adrenergic agents and compounds targeting neurological
pathways.[3]
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Caption: Logical flow from chiral building block to API.

Safety and Handling
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As with any laboratory chemical, proper handling is essential to ensure safety. The following
information is a summary derived from typical Safety Data Sheets (SDS) for structurally similar
compounds.

Hazard Identification: May cause skin, eye, and respiratory irritation.[4][5][18]

e GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[5]

e Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-
shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[18]

o Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[18]

o Disposal: Dispose of contents/container to an approved waste disposal plant in accordance
with local, regional, and national regulations.[18]

Conclusion

N-Boc-1-(4-hydroxyphenyl)ethylamine is a quintessential example of a modern synthetic
building block. Its structure has been deliberately engineered for utility, combining a functional
phenolic ring, a critical stereocenter, and a robust, yet easily removable, protecting group. For
professionals in drug development and organic synthesis, a mastery of its properties and
reactivity is key to unlocking new synthetic pathways and developing novel, stereochemically
pure chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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